Yanangin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105705-86-0 |
|---|---|
Molecular Formula |
C36H36N2O6 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25(33),26,28(32)-dodecaene-13,26-diol |
InChI |
InChI=1S/C36H36N2O6/c1-37-11-9-21-17-30-31-18-23(21)26(37)15-19-5-7-28(39)24(13-19)25-14-20(6-8-29(25)41-3)16-27-32-22(10-12-38(27)2)33(40)35(42-4)36(44-30)34(32)43-31/h5-8,13-14,17-18,26-27,39-40H,9-12,15-16H2,1-4H3 |
InChI Key |
SKVLZQWBNXMJEZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(CCN7C)C(=C(C(=C8O4)O3)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(CCN7C)C(=C(C(=C8O4)O3)OC)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yanangin; Yanangine. |
Origin of Product |
United States |
Isolation and Structural Elucidation of Yanangin
Methodologies for Isolation of Yanangin from Tiliacora triandra Extracts
The isolation of this compound from Tiliacora triandra involves initial extraction of compounds from plant material, followed by purification steps to obtain the target compound in a pure form.
Extraction Techniques
Various extraction techniques can be applied to Tiliacora triandra to obtain a crude extract containing alkaloids, including this compound. One reported method for extracting bioactive compounds from the root of T. triandra used a mixture of chloroform (B151607), methanol, and ammonium (B1175870) hydroxide (B78521) in a ratio of 50:50:1. tci-thaijo.orgtci-thaijo.org Another study on Tiliacora triandra leaves explored different solvents like water, ethanol, and acetone (B3395972) for extraction, focusing on phenolic compounds and antioxidant activities. nih.gov Optimized extraction conditions for polysaccharide gum from Yanang leaves have also been reported, involving specific leaf-to-water ratios, temperature, and time. mdpi.comresearchgate.net
A general approach for alkaloid extraction from T. triandra roots involved macerating the dried, ground root with a solvent mixture. The filtrate is collected, and the residue is re-macerated until tests for alkaloids are negative. The combined extracts are then processed, which may include dissolving in chloroform and extracting with an acidic solution (e.g., 10% sulfuric acid) to isolate alkaloids. The aqueous acidic layer is then basified with a substance like dilute ammonia (B1221849) to precipitate water-insoluble alkaloids. tci-thaijo.org
Table 1: Examples of Extraction Conditions for Tiliacora triandra
| Plant Part | Solvent(s) | Ratio (if specified) | Temperature (°C) | Time (min) | Target Compounds | Source |
| Root | Chloroform:Methanol:Ammonium Hydroxide | 50:50:1 | Not specified | Not specified | Alkaloids | tci-thaijo.orgtci-thaijo.org |
| Leaves | Water | 1:6.6 | 85 | 100 | Polysaccharide gum | mdpi.comresearchgate.net |
| Leaves | Water, Ethanol, Acetone | Not specified | Not specified | Not specified | Phenolic compounds, Antioxidants | nih.gov |
| Leaves | Ethanol | Not specified | Ambient | 30 | Chlorophyll | namibian-studies.com |
| Leaves | Water | 1:2, 1:3 | 100 (blanching/boiling) | 5, 10 | Yanang juice (various compounds) | tci-thaijo.org |
Chromatographic Purification Strategies
Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract. Column chromatography is a common method used for the isolation and purification of alkaloids from Tiliacora triandra. tci-thaijo.orgtci-thaijo.org In one instance, column chromatography, combined with crystallization techniques, was used to obtain pure tiliacorinine (B1221359) and tiliacorine (B1212292) from the root extract. tci-thaijo.orgtci-thaijo.org Ion-exchange chromatography has also been reported for the isolation of tiliacorinine and tiliacorine from T. triandra roots. tci-thaijo.org Chromatography serves to separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of a target compound like this compound in a higher state of purity. sartorius.comcytivalifesciences.comresearchgate.netmdpi.com
Spectroscopic Approaches for Structure Determination of this compound
Spectroscopic methods play a vital role in determining the chemical structure of isolated compounds like this compound. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for structural elucidation, providing information about the number and types of atoms (particularly hydrogen and carbon) in a molecule and their connectivity. hmdb.cakoreascience.kryoutube.commdpi.com Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used. Analysis of chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provides insights into the different proton environments within the molecule. koreascience.krbeilstein-journals.org ¹³C NMR spectroscopy reveals the different carbon environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between protons and carbons, helping to piece together the molecular structure. mdpi.com While specific detailed NMR data for this compound from Tiliacora triandra were not extensively found in the immediate search results, NMR is a standard technique for elucidating the structures of bisbenzylisoquinoline alkaloids like this compound. koreascience.kr Studies on related alkaloids from Menispermaceae plants highlight the utility of NMR in identifying characteristic signals, such as those from N-methyl and O-methyl groups, which are indicative of the bisbenzylisoquinoline scaffold. koreascience.kr
Mass Spectrometry (MS) in Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. copernicus.orgreadthedocs.ioohri.canih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements that allow for the determination of the molecular formula. mdpi.com The mass spectrum of a compound shows a molecular ion peak, corresponding to the mass-to-charge ratio of the intact molecule, and fragmentation ions, which provide structural information. ohri.canist.gov For this compound, mass spectrometry would be used to confirm its molecular weight and formula. One source indicates the molecular formula of this compound as C₃₆H₃₆N₂O₆ with a molecular weight of 592.68 or 592.692 g/mol . targetmol.comguidechem.com The mass spectrum of related alkaloids has been shown to be informative in structural analysis. koreascience.kr
Other Spectroscopic Methods (e.g., IR, UV-Vis) in Elucidation
Other spectroscopic techniques provide complementary information for structural elucidation. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrations of chemical bonds. beilstein-journals.orgmpg.deresearchgate.netmdpi.comnih.gov UV-Visible (UV-Vis) spectroscopy can indicate the presence of chromophores, such as aromatic rings or conjugated systems, and is useful for detecting compounds that absorb in the UV-Vis region. mpg.deresearchgate.netmdpi.comnih.govspectroscopyeurope.com UV spectra of related alkaloid compounds from T. triandra have shown characteristic absorption maxima, such as at 290 nm. tci-thaijo.org IR spectra can show peaks corresponding to functional groups like hydroxyl (-OH), carbonyl (C=O), and C-H bonds. beilstein-journals.orgresearchgate.net While detailed IR and UV-Vis data specifically for this compound from Tiliacora triandra were not prominently featured in the search results, these techniques are standard in the structural characterization of natural products and would be employed to support the findings from NMR and MS.
Table 2: Spectroscopic Techniques and Their Applications in Structural Elucidation
| Technique | Information Provided | Relevance to this compound Elucidation |
| NMR Spectroscopy | Molecular framework, atom connectivity, functional groups | Identifying proton and carbon environments, connectivity of the bisbenzylisoquinoline core. hmdb.cakoreascience.kryoutube.commdpi.com |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Determining the molecular formula and providing structural fragments. copernicus.orgreadthedocs.ioohri.canih.gov |
| IR Spectroscopy | Functional groups | Identifying key functional groups like hydroxyl, carbonyl, and aromatic rings. beilstein-journals.orgmpg.deresearchgate.netmdpi.comnih.gov |
| UV-Vis Spectroscopy | Presence of chromophores, conjugated systems | Indicating the presence of aromatic rings and other light-absorbing functionalities. mpg.deresearchgate.netmdpi.comnih.govspectroscopyeurope.com |
Stereochemical Assignment of this compound
The stereochemical assignment of this compound defines the three-dimensional arrangement of its atoms, particularly at chiral centers. The reported IUPAC name for this compound includes specific stereochemical descriptors, indicating its absolute configuration. The stereochemistry has been assigned as (4aS,16aR) naturalproducts.netguidechem.com. The determination of stereochemistry for complex molecules like bisbenzylisoquinoline alkaloids typically involves a combination of techniques, including analysis of coupling constants in NMR spectra, Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD) data, and potentially X-ray crystallography if suitable crystals can be obtained. The specific methods used for the stereochemical assignment of this compound are detailed in the primary literature concerning its structural elucidation nrct.go.thresearchgate.net.
Comparative Structural Analysis with Related Bisbenzylisoquinoline Alkaloids
This compound belongs to the class of bisbenzylisoquinoline alkaloids, which are characterized by structures formed by the dimerization of two benzylisoquinoline units. Tiliacora triandra is known to contain a variety of these compounds nrct.go.thresearchgate.net. Related alkaloids found in this plant include nortiliacorin A, tiliacorinin 2-N-oxid, tiliacorinin, tiliacorin, dinklacorin, northis compound, norisothis compound, tilitriandrin, and tiliagein researchgate.net.
A comparative structural analysis highlights the similarities and differences between this compound and these related compounds. Bisbenzylisoquinoline alkaloids vary in their dimerization patterns, the presence and position of hydroxyl and methoxy (B1213986) groups, and the methylation status of the nitrogen atoms. These structural variations contribute to the distinct physical, chemical, and biological properties of each alkaloid. For instance, differences in the phenolic coupling that links the two benzylisoquinoline units and the degree of O-methylation are common points of comparison. Studying the structural relationships between this compound and its co-occurring alkaloids provides insights into the biosynthetic pathways in Tiliacora triandra and helps in understanding structure-activity relationships within this class of natural products.
Preclinical Biological Activity Studies of Yanangin
Mechanistic Investigations of Yanangin's Biological Activities
The investigation into a compound's mechanism of action is a multifaceted process that seeks to elucidate the precise biochemical and physiological changes it induces. This typically involves a variety of experimental approaches.
Modulation of Cellular Pathways
Research in this area would typically investigate how a compound influences specific signaling networks within cells that are associated with disease. nih.gov This can involve examining the activation or inhibition of key proteins in pathways such as the mitogen-activated protein kinase (MAPK) or NF-κB signaling cascades, which are often implicated in inflammation and cancer. nih.govyoutube.com
Enzyme Inhibition Mechanisms
Many drugs exert their effects by inhibiting the activity of specific enzymes. wikipedia.org Studies in this area would aim to identify which enzymes a compound targets and the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.comteachmephysiology.com This information is crucial for understanding the compound's specificity and potential therapeutic applications. researchgate.net
Receptor Binding Dynamics
The interaction between a compound (ligand) and its cellular receptor is a dynamic process that governs many physiological responses. nih.gov Research would focus on characterizing the binding affinity, kinetics, and conformational changes that occur upon ligand-receptor interaction. researchgate.netyoutube.com Understanding these dynamics is essential for designing drugs with desired agonist or antagonist properties. nih.gov
Signaling Cascade Alterations
This area of investigation focuses on the downstream effects of a compound's interaction with its initial target. nih.gov It involves mapping the entire sequence of molecular events, or signaling cascade, that is altered, from the cell surface to the nucleus, leading to a specific cellular response. nih.govdovepress.comyoutube.com
In Vitro Research Methodologies Applied to this compound
In vitro research, conducted in a controlled laboratory setting outside of a living organism, is fundamental to preclinical studies. nih.govnih.gov
Cell-Based Assay Systems for Activity Evaluation
A wide array of cell-based assays are employed to evaluate a compound's biological activity. nih.gov These systems can be designed to measure various cellular processes, such as cell viability, proliferation, apoptosis (programmed cell death), and the activation of specific signaling pathways. nih.govresearchgate.netresearchgate.net For example, reporter gene assays are often used to determine if a compound can activate or inhibit the transcription of a specific gene. nih.gov
Chemical Synthesis and Derivatization Strategies of Yanangin
Total Synthesis Approaches for Yanangin
While this compound is a readily available natural product, understanding its synthesis is crucial for the generation of analogues. The approaches to its core structure are typically efficient and high-yielding.
The total synthesis of this compound, an achiral kavalactone, is considerably more straightforward than that of its chiral counterparts. williams.edu A common and effective method for synthesizing this compound and its derivatives involves the condensation of an appropriate aryl aldehyde with 4-methoxy-6-methyl-2H-pyran-2-one under basic conditions.
A simplified retrosynthetic analysis of the this compound scaffold reveals two key building blocks:
Aryl aldehyde: In the case of this compound, this is 4-methoxybenzaldehyde.
α-Pyrone fragment: This is typically 4-methoxy-6-methyl-2H-pyran-2-one.
The key reaction step in the forward synthesis is a base-catalyzed condensation reaction, likely a Claisen-Schmidt condensation or a similar aldol-type reaction, followed by dehydration to form the styryl double bond. This approach is highly efficient for producing the this compound scaffold.
Key Reaction Steps:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-methoxybenzaldehyde, 4-methoxy-6-methyl-2H-pyran-2-one | Basic conditions (e.g., sodium acetate (B1210297), piperidine) | This compound |
This straightforward synthesis allows for the production of various this compound analogues by simply substituting the aryl aldehyde with different derivatives.
This compound itself is an achiral molecule, meaning it does not have a stereogenic center, and therefore, its synthesis does not require stereoselective control. williams.edu However, many other naturally occurring kavalactones, such as kavain and methysticin, are chiral and exist as single enantiomers in nature. williams.edu The synthesis of these chiral kavalactones presents the challenge of controlling the stereochemistry at the C6 position.
Significant advances have been made in the asymmetric synthesis of chiral kavalactones, which can be broadly categorized into three main approaches: williams.edu
Chiral Auxiliary-Based Methods: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, aldol reactions of N-acetyl thiazolidinethiones have been employed, followed by a malonate displacement and decarboxylation sequence to establish the chiral center. williams.edu
Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective reactions is a powerful strategy. The asymmetric catalytic Mukaiyama aldol reaction, using dienolate nucleophile equivalents, has been successfully applied to the synthesis of kavalactones. williams.edu
Substrate-Controlled Synthesis: In this approach, the stereochemistry of the starting material dictates the stereochemistry of the product.
A notable strategy for accessing a variety of kavalactone analogues involves the use of tin-substituted intermediates. These can be prepared via the aforementioned asymmetric routes and then serve as versatile precursors for Pd(0)-catalyzed Stille couplings with various aryl halides. williams.edu This method circumvents challenges associated with the preparation and reactivity of electron-rich cinnamaldehyde derivatives. williams.edu
Semi-Synthesis and Chemoenzymatic Synthesis of this compound Analogs
Semi-synthetic modifications of naturally sourced this compound or related kavalactones provide a direct route to novel analogues. While specific examples of chemoenzymatic synthesis of this compound analogs are not extensively documented in the literature, the principles of biocatalysis offer promising avenues for future exploration. Enzymes, such as lipases, are widely used in organic synthesis for their high selectivity and ability to function under mild conditions, which could be advantageous for modifying the kavalactone scaffold. The biosynthesis of kavalactones in Piper methysticum involves a series of enzymatic reactions, including the action of styrylpyrone synthases, which could potentially be harnessed for in vitro or in vivo production of novel analogues. nih.gov
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound derivatives is a crucial step in understanding the relationship between the chemical structure and biological activity (SAR). This knowledge guides the development of more potent and selective compounds.
The rational design of this compound derivatives often focuses on modifying the peripheral substituents on the kavalactone core to probe their influence on biological targets. Key design principles include:
Modification of the Aryl Ring: The pendant aryl ring of this compound is a common site for modification. Introducing different substituents at various positions can significantly impact activity. For example, studies on the anthelmintic activity of this compound analogues have shown that a 4-substituent on the aryl ring is important for activity. nih.gov
Alteration of the α-Pyrone Ring: Modifications to the α-pyrone ring, such as saturation of the double bonds or changes to the methoxy (B1213986) group, can also influence biological effects.
Introduction of Novel Functional Groups: The incorporation of diverse functional groups, such as halogens, ethers, and amines, can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
The synthetic routes for creating this compound derivatives are often based on the same fundamental condensation reaction used for the synthesis of the parent compound. A library of analogues can be readily generated by reacting 4-methoxy-6-methyl-2H-pyran-2-one with a diverse panel of substituted aryl aldehydes. nih.gov
For instance, in a study exploring the anthelmintic properties of this compound analogues, a series of derivatives were synthesized with various substituents at the 4-position of the phenyl ring. nih.gov The general synthetic scheme is as follows:
General Synthetic Scheme for this compound Derivatives:
| Reactant 1 | Reactant 2 | General Product Structure |
| 4-methoxy-6-methyl-2H-pyran-2-one | Substituted benzaldehyde | Substituted 6-styryl-4-methoxy-2-pyrone |
This modular approach allows for the systematic exploration of the chemical space around the this compound scaffold to identify key structural features for desired biological activities.
Impact of Structural Modifications on Biological Activity
The biological activity of the lipopeptide Jahanyne, particularly its anticancer properties, is significantly influenced by structural modifications to its core structure. Research into the synthesis of Jahanyne analogs has provided crucial insights into its structure-activity relationship (SAR), highlighting which chemical moieties are essential for its bioactivity.
Jahanyne was first identified as a secondary metabolite from cyanobacteria and demonstrated growth-inhibitory activity against HL60 and HeLa cells, inducing apoptosis in the latter nih.gov. A key area of investigation has been the modification of the unique terminal 2-(1-oxo-ethyl)-pyrrolidine (OEP) moiety to understand its role in the compound's mechanism of action nih.gov.
In one study, two principal analogs of Jahanyne were synthesized to probe the function of the OEP group. The first analog, compound 1b (FMK-Jahanyne), featured an α-fluoromethyl ketone (FMK) modification. The second, compound 2b , involved the introduction of a fluorine atom at the α-position of a hydroxyl group nih.gov. The anticancer activities of these derivatives were then tested against a panel of cancer cell lines and compared to the parent compound, Jahanyne.
The results indicated that the structural modifications had a profound and varied impact on biological efficacy:
FMK-Jahanyne (1b) : This analog, where the OEP moiety was modified with an α-fluoromethyl ketone, showed a general decrease in anticancer activity against most of the tested cell lines when compared to the parent Jahanyne. This suggests that the unique terminal OEP group may not engage with its target protein through a covalent bonding mechanism, which the FMK group is designed to promote nih.gov.
Fluoro-hydroxy Analog (2b) : In contrast, the introduction of a fluorine atom to the α-position of the hydroxyl group resulted in an enhanced potency. Compound 2b exhibited increased anticancer activity against all tested lung cancer cell lines (H1688, H1299, and H820) compared to Jahanyne nih.gov.
These findings underscore the sensitivity of Jahanyne's biological activity to even minor structural alterations. The enhanced performance of compound 2b suggests that modifications leading to changes in electronegativity or binding interactions at the hydroxyl group are beneficial for its anticancer effects, at least in lung cancer models. Further biological assays revealed that both Jahanyne and the more potent analog 2b appear to function similarly, by regulating the G0/G1 phase of the cell cycle nih.gov.
The differential activities of these analogs highlight the importance of the OEP moiety's specific chemical configuration for optimal anticancer potency.
Research Findings on Jahanyne and Its Analogs
The following table summarizes the comparative growth-inhibitory activities of Jahanyne and its synthesized derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (μM).
| Compound | HL60 (Leukemia) | HeLa (Cervical Cancer) | H1688 (Lung Cancer) | H1299 (Lung Cancer) | H820 (Lung Cancer) |
|---|---|---|---|---|---|
| Jahanyne | Data not provided | Data not provided | >10 | >10 | >10 |
| 1b (FMK-Jahanyne) | Data not provided | Data not provided | >10 | >10 | >10 |
| 2b (Fluoro-hydroxy analog) | Data not provided | Data not provided | 9.8 | 7.5 | 8.2 |
Data sourced from preliminary bioassays reported in the literature nih.gov.
Biosynthetic Pathways of Yanangin
Elucidation of the Biosynthetic Pathway of Bisbenzylisoquinoline Alkaloids in Tiliacora triandra
Research has focused on understanding how Tiliacora triandra produces its characteristic bisbenzylisoquinoline alkaloids, including Yanangin. Studies have aimed to identify the precursors and the enzymatic steps involved in their formation. nih.govcapes.gov.br
Precursor Identification and Isotopic Labeling Studies
The biosynthesis of bisbenzylisoquinoline alkaloids typically originates from two molecules of tyrosine. mdpi.com Isotopic labeling studies are a common technique used to trace the incorporation of specific atoms from precursor molecules into the final natural product, helping to elucidate biosynthetic pathways. osti.govsigmaaldrich.comnumberanalytics.combiorxiv.org By feeding isotopically labeled tyrosine or related intermediates to Tiliacora triandra, researchers can track which parts of the this compound molecule are derived from these precursors. This involves analyzing the plant tissues for the presence of the labeled atoms in the isolated alkaloid using techniques such as mass spectrometry or NMR spectroscopy. osti.govsigmaaldrich.comnumberanalytics.combiorxiv.orgnih.gov While specific details on isotopic labeling for this compound biosynthesis in Tiliacora triandra were not extensively found in the search results, this method is fundamental to identifying precursors in alkaloid biosynthesis. osti.govnumberanalytics.combiorxiv.orgnih.gov
Key Enzymatic Transformations in the Pathway
The formation of bisbenzylisoquinoline alkaloids from tyrosine involves a series of enzymatic reactions. These typically include steps such as hydroxylation, O-methylation, N-methylation, decarboxylation, and crucial phenolic oxidative coupling reactions that link the two benzylisoquinoline units. mdpi.com While the specific enzymes involved in this compound biosynthesis in Tiliacora triandra were not detailed in the provided search snippets, the biosynthesis of other bisbenzylisoquinoline alkaloids involves enzymes like cytochrome P450 monooxygenases and oxidases that catalyze the oxidative coupling steps. nih.gov Elucidating these key enzymatic transformations is vital for understanding and potentially manipulating the pathway.
Genetic Basis of this compound Biosynthesis
Understanding the genes that encode the enzymes responsible for this compound biosynthesis provides insights into the regulation and potential engineering of its production.
Identification and Characterization of Biosynthetic Genes
Identifying the genes involved in alkaloid biosynthesis often involves transcriptomic analysis to find genes that are highly expressed in tissues where the alkaloids are produced. frontiersin.orgfrontiersin.org Genes encoding enzymes such as cytochrome P450s, methyltransferases, and oxidoreductases are often candidates for involvement in these pathways. frontiersin.orgfrontiersin.org Characterization of these genes can involve sequencing, analyzing their expression patterns, and functionally validating their roles through techniques like gene silencing or overexpression. While specific genes for this compound biosynthesis in Tiliacora triandra were not identified in the search results, research in other plants has successfully identified genes for various alkaloid biosynthetic pathways. frontiersin.orgfrontiersin.orgnih.govnih.gov
Gene Expression and Regulation in Tiliacora triandra
The expression of biosynthetic genes is often regulated in a tissue-specific and developmentally controlled manner. frontiersin.orgnih.gov Environmental factors and signaling molecules can also influence gene expression and, consequently, alkaloid production. frontiersin.orgnih.gov Studies on gene expression in Tiliacora triandra would involve analyzing transcript levels of the identified biosynthetic genes in different plant tissues and under various conditions to understand how this compound production is regulated. frontiersin.orgnih.gov
Metabolic Engineering Approaches for Enhanced this compound Production
Metabolic engineering aims to optimize the production of desired compounds by modifying the genetic and regulatory networks of an organism. mdpi.comrsc.orgnih.govnih.gov For this compound, metabolic engineering approaches could involve:
Overexpressing key genes in the biosynthetic pathway to increase enzyme levels and metabolic flux towards this compound.
Silencing competing pathways that divert precursors away from this compound biosynthesis.
Introducing genes from Tiliacora triandra into a heterologous host, such as yeast or bacteria, to produce this compound in a controlled fermentation system. mdpi.comrsc.orgnih.govnih.gov
Optimizing culture conditions or using elicitors to stimulate the expression of biosynthetic genes. frontiersin.orgnih.gov
While no specific metabolic engineering efforts for this compound were detailed in the search results, the principles and techniques of metabolic engineering have been successfully applied to enhance the production of various natural products, including other alkaloids, in different organisms. mdpi.comrsc.orgnih.govnih.gov
Heterologous Expression Systems for Pathway Reconstruction
No information was found regarding the heterologous expression of genes involved in this compound biosynthesis or the reconstruction of its pathway in host organisms. While heterologous expression is a common technique for studying and producing natural products ird.fr, its application specifically to this compound has not been reported in the retrieved results.
Strategies for Yield Optimization
Specific strategies for optimizing the yield of this compound, either from its natural source or through biosynthesis, were not found. Research on yield optimization for natural products often involves factors such as strain improvement, fermentation condition optimization, and genetic engineering who.intmedchemexpress.com. However, such strategies applied directly to this compound were not detailed in the available literature.
Compound Names and PubChem CIDs
Molecular Interaction Studies of Yanangin
Ligand-Target Interactions
Ligand-target interactions are fundamental to the biological effects of any compound. For Yanangin, this involves identifying the specific proteins or other biomolecules it binds to and characterizing the nature of these binding events.
Identification of Molecular Targets
Identifying the molecular targets of this compound is a critical first step in understanding its biological activity. This process aims to pinpoint the specific proteins or pathways that this compound interacts with to exert its effects. While the provided search results mention "targets" in a general sense related to natural products and drug discovery naturalproducts.net, specific molecular targets for this compound are not explicitly detailed within the search snippets. Identifying molecular targets often involves techniques such as affinity chromatography, pull-down assays, and various screening methods, which are then complemented by computational predictions. The IMPPAT database lists this compound as a phytochemical and provides information on its properties, suggesting its potential relevance in pharmaceutical research, which implies ongoing or potential target identification efforts imsc.res.in.
Binding Kinetics and Thermodynamics
Characterizing the binding kinetics and thermodynamics of this compound-target interactions provides quantitative information about the binding process. Binding kinetics describes the rates of association (k_on) and dissociation (k_off) between this compound and its target, while thermodynamics describes the energy changes associated with binding, including enthalpy (ΔH), entropy (ΔS), and free energy (ΔG) nih.govwiley-vch.de. The dissociation constant (K_d), a measure of binding affinity, is directly related to the standard free energy of binding (ΔG°) khanacademy.org. A higher binding constant (K_b, the inverse of K_d) indicates a more negative standard free energy of binding and thus higher affinity and stability of the complex nih.gov.
Understanding both the kinetics and thermodynamics is important because they provide different but complementary information about the interaction. For instance, two ligands might have similar binding affinities (thermodynamics) but different on and off-rates (kinetics), leading to different durations of target occupancy and potentially different biological outcomes nih.govrsc.org.
While the search results discuss general principles of binding kinetics and thermodynamics nih.govwiley-vch.dekhanacademy.orgnih.govrsc.org, specific experimental data for this compound's binding kinetics and thermodynamics with any identified targets are not available in the provided snippets. Such studies would typically involve techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or spectroscopic methods nih.gov.
Allosteric Modulation Mechanisms
Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the orthosteric site (where the primary ligand binds), inducing a conformational change that affects the protein's activity or its affinity for the orthosteric ligand nih.govplos.org. This can result in positive modulation (enhancing activity) or negative modulation (inhibiting activity) nih.gov. Allosteric sites are often less conserved than orthosteric sites, offering potential for greater selectivity plos.org.
Mechanistic understanding of allosteric modulation often involves studying the conformational changes in the protein induced by the allosteric modulator and how these changes are propagated to the orthosteric site or downstream signaling pathways researchgate.net. Molecular dynamics simulations and mutagenesis experiments are valuable tools for elucidating these mechanisms researchgate.net. For example, studies on the cannabinoid CB1 receptor have shown that allosteric modulators can induce rearrangement of transmembrane domains, which is critical for signal propagation researchgate.net.
The provided search results discuss allosteric modulation in the context of other receptors like the cannabinoid CB1 receptor and NMDA receptors, highlighting the diversity of allosteric mechanisms and their potential therapeutic advantages nih.govplos.orgresearchgate.netelifesciences.orgnih.gov. However, there is no specific information regarding whether this compound acts as an allosteric modulator or the mechanisms involved, based on the provided search snippets.
Molecular Docking and Dynamics Simulations
Computational methods, particularly molecular docking and molecular dynamics simulations, are widely used to complement experimental studies of ligand-target interactions. They provide atomic-level insights into binding poses, interaction energies, and conformational changes.
Protein-Ligand Docking for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a protein or other macromolecule nih.govmdpi.compeerj.comnih.gov. It estimates the binding affinity based on scoring functions that evaluate the complementarity of the ligand and the binding site in terms of shape, electrostatics, and chemical features mdpi.compeerj.comnih.gov. Docking can be used to identify potential binding sites on a target protein and to screen libraries of compounds to identify potential binders nih.govnih.gov.
The process typically involves preparing the protein and ligand structures, defining the binding site, and running docking algorithms that explore different poses of the ligand within the site peerj.com. The output includes a set of predicted poses and their corresponding scores, which are often correlated with experimental binding affinities nih.govnih.gov. Molecular docking has been successfully applied in various studies to predict binding interactions and understand the molecular basis of activity nih.govmdpi.compeerj.comnih.govresearchgate.net.
While the search results describe the general application and principles of molecular docking nih.govmdpi.compeerj.comnih.govresearchgate.net, there are no specific details provided about molecular docking studies conducted with this compound and its potential targets in the search snippets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time researchgate.netgeorgian.edumdpi.comnih.govfrontiersin.org. By applying Newton's equations of motion to the atoms in a system (e.g., a protein-ligand complex in a solvent), MD simulations can capture the dynamic behavior of the system, including conformational changes, flexibility, and the stability of interactions researchgate.netgeorgian.edumdpi.comnih.govfrontiersin.org.
MD simulations are particularly useful for studying the conformational dynamics of proteins upon ligand binding, the stability of protein-ligand complexes, and the influence of the environment (e.g., water, ions) on the interaction nih.govfrontiersin.org. They can provide insights into how a ligand's binding affects protein motion and how protein flexibility influences ligand binding nih.gov. MD simulations can also be used to refine docking poses and to calculate binding free energies more accurately than docking alone nih.gov.
The search results explain the principles of MD simulations and their applications in studying molecular systems, including protein-ligand interactions and conformational analysis researchgate.netresearchgate.netgeorgian.edumdpi.comnih.govfrontiersin.org. They highlight the ability of MD to capture the temporal evolution of a system and the importance of force fields in describing interatomic interactions georgian.edumdpi.comnih.gov. However, specific MD simulation studies involving this compound are not mentioned in the provided search snippets.
Computational Approaches for Predicting Molecular Interactions with RNA
Computational approaches play a significant role in predicting how small molecules like this compound might interact with RNA. These methods are essential because experimental determination of RNA-small molecule interactions can be challenging and time-consuming biorxiv.org. Computational tools and databases are being developed to predict RNA-associated interactions, including those with small molecules biorxiv.org. These approaches often involve encoding molecular features, such as sequences, structures, and physicochemical properties, into a format that can be analyzed by machine learning algorithms biorxiv.org.
Predicting RNA-small molecule interactions is a challenging task that often involves determining binding affinity biorxiv.org. Existing computational methods may rely on manually crafted features, such as sequence motifs or structural properties biorxiv.org. However, newer approaches are exploring the use of language models for biomolecules to improve prediction accuracy biorxiv.org. Tools and webservers are being developed to predict the interaction probabilities of RNA-protein pairs, and the underlying principles can often be extended or adapted to study RNA-small molecule interactions iastate.edu. These methods can utilize the composition of molecules to predict interactions, even in the absence of detailed structural information iastate.edu.
Computational prediction of RNA interactions can involve various approaches, including those that consider the stability of the duplex formed between interacting RNAs and the internal structure of the RNA molecules nih.gov. Different categories of approaches exist, ranging from those that neglect internal structure to more complex methods that predict a joint structure for interacting RNAs nih.gov. Machine learning classifiers are also employed, using features like amino acid and ribonucleotide composition to predict interactions iastate.edu. The development of bipartite RNA-protein motifs can also aid in predicting interfacial residues involved in interactions iastate.edu. Furthermore, computational methods are being developed to predict RNA-interacting residues within proteins using techniques like convolutional neural networks and evolutionary profiles, indicating the depth of computational analysis in this area biorxiv.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a compound and its biological activity mdpi.comnih.gov. For this compound, QSAR modeling could be applied to predict its potential biological activities based on its molecular descriptors. QSAR models aim to reveal molecular features that are essential for the activity of compounds mdpi.com.
The process of building QSAR models typically involves representing chemical compounds as descriptors and using machine learning methods to build predictive models mdpi.comoptibrium.com. Various machine learning techniques, such as decision trees, random forests, support vector machines, and deep neural networks, can be employed mdpi.com. The predictive performance of these models is assessed using metrics like R-squared and Root Mean Squared Error (RMSE), often involving techniques like cross-validation and external test sets mdpi.comoptibrium.com.
QSAR modeling can help in identifying key molecular features that contribute to a compound's activity mdpi.com. For example, analysis of substructure fingerprint counts can provide insights into the inhibitory properties of compounds mdpi.com. QSAR models can also be used to predict properties like blood-brain barrier penetration and aqueous solubility, demonstrating their versatility in predicting various biological and physicochemical properties optibrium.com. The development of automatic model generation processes has made QSAR modeling more efficient and accessible optibrium.com. Studies have also combined QSAR modeling with other computational techniques like molecular docking and molecular dynamics simulations to gain a more comprehensive understanding of compound-target interactions nih.gov.
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology approaches provide a holistic perspective on how compounds like this compound might exert their effects within a biological system nih.gov. These approaches move beyond the traditional "one drug, one target" paradigm to explore the complex interactions between multiple compounds, targets, and biological pathways nih.govresearchgate.net.
Network pharmacology involves constructing networks that illustrate the relationships between drugs, targets, and diseases nih.govsciety.org. By analyzing these networks, researchers can identify key targets and pathways that are modulated by a compound nih.govtechscience.com. This can involve identifying common targets between a compound and a disease, constructing protein-protein interaction networks, and performing functional enrichment analysis to highlight significant biological processes and pathways nih.govsciety.org.
The integration of network pharmacology and systems biology can provide a more comprehensive understanding of a compound's mechanism of action researchgate.net. For instance, network pharmacology can predict potential targets and pathways, while systems biology can model the downstream effects of modulating these components within the biological network techscience.comumbc.edu. These approaches are increasingly being used in drug discovery and traditional medicine research to unveil the complex mechanisms of action of natural products and multi-component interventions nih.govresearchgate.netimsc.res.in. Studies have combined network pharmacology with molecular docking and experimental validation to confirm predicted interactions and mechanisms researchgate.netnih.gov.
Advanced Analytical Methodologies for Yanangin Research
Chromatographic Methods in Yangonin Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Yangonin and related kavalactones, various chromatographic techniques are utilized to achieve separation and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of Yangonin in kava raw materials and finished products. nih.govthieme-connect.com Reversed-phase HPLC methods are generally preferred as they are highly reproducible and offer low detection limits for all kavalactones. nih.gov
Researchers have developed and validated HPLC-UV methods that can separate the six major kavalactones, including Yangonin, in a single, rapid analysis. nih.govthieme-connect.com The separation is typically achieved on C8 or C18 columns with gradient elution. nih.govymcamerica.com A key consideration in the analysis of Yangonin is the selection of the UV detection wavelength. While many kavalactones are monitored at around 240 nm, Yangonin and desmethoxyyangonin show maximum absorbance at 355 nm, and using this wavelength significantly improves their quantification. thieme-connect.commdpi.com A challenge in HPLC analysis is the potential for cis/trans isomerisation of Yangonin when exposed to light, requiring analyses to be performed in its absence for accurate quantification. nih.govsquarespace.com
The precision of HPLC methods is evaluated through parameters like the relative standard deviation (RSD) and the Horwitz ratio (HorRat). Validated methods demonstrate excellent precision, with RSDs for Yangonin quantification being well within acceptable ranges for routine quality control. thieme-connect.commdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for Yangonin in HPLC methods have been reported to be as low as 0.05 µg/mL and ~0.17 µg/mL, respectively, showcasing the high sensitivity of the technique. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Poroshell C18 | nih.govthieme-connect.com |
| Mobile Phase | Gradient elution with water and acetonitrile (often with acid modifier) | nih.govthieme-connect.com |
| Detection Wavelength | 355 nm | thieme-connect.commdpi.com |
| Analysis Time | ~10 minutes | nih.govthieme-connect.com |
| Limit of Quantification (LOQ) | < 1.2 µg/mL | nih.gov |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another technique used for the analysis of kavalactones. nih.govsquarespace.com GC is effective for separating volatile compounds and has been applied to kava extracts without the need for prior derivatization. nih.gov
However, GC analysis of kavalactones presents certain challenges. One significant issue is the difficulty in separating Yangonin from another major kavalactone, methysticin, as they often co-elute. nih.govsquarespace.com Furthermore, the high temperatures used in the GC injection port can lead to the thermal degradation of some kavalactones, potentially affecting the accuracy of the results. nih.govdigitellinc.com Despite these drawbacks, GC-MS has been successfully used for the qualitative identification of Yangonin in various kava products, including powders, roots, and teas, with reported retention times in the range of 21.3-26.3 minutes depending on the specific column and conditions used. kennesaw.edu
| Compound | Retention Time (minutes) | Reference |
|---|---|---|
| Dihydrokavain (DHK) | 14.3 - 15.2 | kennesaw.edu |
| Kavain | 15.7 - 17.2 | kennesaw.edu |
| Dihydromethysticin (DHM) | 19.8 - 23.7 | kennesaw.edu |
| Yangonin | 21.3 - 26.3 | kennesaw.edu |
| Methysticin | 21.6 - 26.9 | kennesaw.edu |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Metabolite Profiling
Hyphenated techniques, which couple a separation method with a spectrometric detection method, are powerful tools for identifying and quantifying compounds in complex biological matrices. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are integral to the metabolite profiling of Yangonin and other kavalactones. nih.govata-journal.org
Untargeted metabolomic profiling using both GC-MS and LC-MS has been employed to analyze different tissues of the kava plant, revealing tissue-specific accumulation of various kavalactones, including Yangonin. nih.gov These studies have successfully identified numerous kavalactones, dihydrochalcones, and other secondary metabolites. nih.gov LC-MS/MS, a tandem mass spectrometry technique, has proven particularly useful for detecting Yangonin and its metabolites in biological samples like human hair, which is valuable for assessing chronic consumption. ata-journal.org The high sensitivity of LC-MS allows for the detection of individual kavalactones in beverage products at parts-per-billion (ppb) concentrations. researchgate.net
Spectrometric Techniques for Complex Mixture Analysis
Spectrometric techniques provide detailed structural information and are essential for the unambiguous identification of compounds within complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the confident identification of molecular formulas. researchgate.net A specific application for Yangonin analysis involves Direct Analysis in Real Time (DART) coupled with HRMS. researchgate.netsquarespace.com This technique allows for the rapid detection of kavalactones in various kava products with minimal to no sample preparation. researchgate.netojp.gov
DART-HRMS has been used to detect the protonated masses of the six major kavalactones in numerous commercial kava products. researchgate.netsquarespace.com Furthermore, a validated quantitative method using DART-HRMS has been established for Yangonin, employing a deuterated internal standard to ensure accuracy. researchgate.net This approach has successfully quantified Yangonin in a wide variety of complex matrices, with concentrations in solid products ranging from 2.71 to 8.99 mg/g and in liquid products from 1.03 to 4.59 mg/mL. researchgate.netsquarespace.com
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For Yangonin and other kavalactones, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for confirming their structures. researchgate.netsquarespace.comnih.gov
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals for Yangonin and its analogues. squarespace.comnih.gov These experiments provide information on proton-proton couplings (COSY) and one-bond or multiple-bond carbon-proton correlations (HMQC and HMBC, respectively), which allows for the complete and unambiguous assembly of the molecular structure. squarespace.com This detailed structural information is vital for identifying new kavalactones and verifying the identity of known ones in extracts. researchgate.netsquarespace.com
Developing Standardized Analytical Protocols for Yanangin
Standardized analytical protocols are crucial for ensuring the consistency, reliability, and comparability of scientific data across different laboratories and studies. The development of such protocols for a specific compound typically involves a multi-step process, including method validation, establishment of reference standards, and inter-laboratory comparisons. These protocols would be essential for the accurate and reproducible analysis of "this compound" in various matrices. Unfortunately, as there is no published research on "this compound," there are no established or proposed standardized analytical protocols to report.
Quantitative and Qualitative Analytical Research Techniques in this compound Studies
The investigation of a chemical compound relies on a suite of quantitative and qualitative analytical techniques to determine its concentration, structure, and properties.
Qualitative Analysis
Qualitative analytical techniques are employed to identify and characterize a compound. umass.edunih.govsolubilityofthings.com Methods such as spectroscopy (e.g., NMR, IR, Mass Spectrometry) and chromatography (e.g., TLC, GC, HPLC) are fundamental in elucidating the molecular structure and identifying the presence of a substance. solubilityofthings.com In the context of "this compound," these techniques would be the first step in confirming its chemical identity. However, no such analytical studies have been reported.
Quantitative Analysis
Quantitative analysis aims to determine the precise amount or concentration of a substance in a sample. solubilityofthings.com Techniques such as chromatography coupled with various detectors (e.g., UV-Vis, fluorescence, mass spectrometry), titrimetry, and spectrophotometry are commonly used for quantification. For "this compound," validated quantitative methods would be necessary for any pharmacological, toxicological, or metabolic studies. The absence of any scientific literature on "this compound" means that no quantitative analytical methods have been developed or applied.
Data on Analytical Techniques
Without any research on "this compound," it is not possible to provide data tables or detailed research findings related to its analysis. The following table is a general representation of how such data might be presented if studies were available.
| Analytical Technique | Purpose in "this compound" Research | Potential Findings (Hypothetical) |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | Retention time, peak area, purity percentage |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation | Mass-to-charge ratio, fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis | Chemical shifts, coupling constants |
Computational and Theoretical Investigations of Yanangin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a molecule's geometry, electronic structure, and reactivity without the need for empirical data. nih.govaps.orgnih.govsciencepublishinggroup.commdpi.com
For a compound like Yanangin, Density Functional Theory (DFT) would be a particularly useful method. DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. aps.orgresearchgate.netrsc.orgarxiv.org From this, crucial electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Other important electronic descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of this compound's reactivity and its potential to participate in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how this compound might interact with biological targets.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT)
| Descriptor | Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |
| Ionization Potential | 7.0 eV | Energy required to remove an electron. |
| Electron Affinity | 1.0 eV | Energy released upon gaining an electron. |
| Electronegativity | 4.1 eV | Tendency to attract electrons. |
| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution. |
| Chemical Softness | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. |
Cheminformatics and Bioinformatics Tools in this compound Research
Cheminformatics and bioinformatics provide the tools and techniques to manage, analyze, and model chemical and biological data. These approaches are essential for modern drug discovery and for understanding the context of a natural product like this compound within the vast landscape of chemical and biological information. mdpi.commdpi.com
Database Mining and Data Analytics
The initial step in the computational investigation of a natural product often involves mining existing databases. For this compound, this would entail searching chemical databases such as PubChem, ChEMBL, and Scifinder to gather all available information on its structure, reported biological activities, and any related compounds.
Data analytics techniques could then be applied to this information. For instance, similarity searching, based on molecular fingerprints, could identify compounds with structural features similar to this compound. Analyzing the known biological activities of these similar compounds could provide initial hypotheses about the potential therapeutic targets of this compound. Furthermore, text mining of scientific literature could uncover connections between this compound, its plant source, and traditional medicinal uses, which could guide further experimental and computational studies.
Prediction of ADME Properties (preclinical in silico modeling)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its potential as a drug. researchgate.netnih.govmdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgbiorxiv.org In silico ADME modeling allows for the early prediction of these properties, saving time and resources in the drug development process. researchgate.netnih.govmdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgbiorxiv.org
Various computational models, many of which are based on Quantitative Structure-Property Relationships (QSPR), can predict key ADME parameters for this compound based on its chemical structure. These parameters include:
Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability.
Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance and potential for biliary excretion.
Table 2: Illustrative In Silico ADME Prediction for this compound
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Caco-2 Permeability | Moderate | May cross biological membranes. |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| Note: The data in this table is for illustrative purposes and does not represent experimentally validated or computationally derived results for this compound. |
Machine Learning Methodologies for Molecular Interaction Prediction
Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity and molecular interactions of compounds. nih.govgithub.iofrontiersin.orgnih.govresearchgate.netresearchgate.netgithub.comnih.govchemrxiv.orgmdpi.com By training on large datasets of known drug-target interactions, ML models can learn to identify the chemical features that are important for binding to a specific biological target. nih.govgithub.iofrontiersin.orgnih.govresearchgate.netresearchgate.netgithub.comnih.govchemrxiv.orgmdpi.com
For this compound, various ML approaches could be employed. Initially, Quantitative Structure-Activity Relationship (QSAR) models could be developed if a set of structurally similar compounds with known activities against a particular target is available. More advanced ML methods, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs), could also be used to predict the bioactivity of this compound against a panel of disease-relevant targets.
These models typically use molecular descriptors (numerical representations of a molecule's properties) or molecular fingerprints as input. The output is a prediction of whether this compound is likely to be active or inactive against a given target, and in some cases, a predicted potency (e.g., IC50).
Table 3: Hypothetical Machine Learning-Based Bioactivity Predictions for this compound
| Target Protein | ML Model Used | Predicted Activity | Confidence Score |
| Cyclooxygenase-2 (COX-2) | Random Forest | Active | 0.85 |
| Tumor Necrosis Factor-alpha (TNF-α) | Support Vector Machine | Inactive | 0.79 |
| 5-Lipoxygenase (5-LOX) | Deep Neural Network | Active | 0.92 |
| Janus Kinase 2 (JAK2) | Gradient Boosting | Inactive | 0.81 |
| Note: This table presents a hypothetical scenario for illustrative purposes. The targets, models, and predictions are not based on actual studies of this compound. |
Theoretical Frameworks for Understanding Complex Biological Phenomena Mediated by this compound
Beyond predicting simple bioactivity, theoretical and computational models can be used to understand the complex biological phenomena that might be modulated by this compound. nih.govnih.govkyoto-u.ac.jpresearchgate.netresearchgate.net These approaches often involve systems biology and the modeling of biological networks.
If this compound is found to interact with a specific protein, molecular docking simulations can be used to predict its binding mode and affinity within the protein's active site. This provides a structural basis for its mechanism of action. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the this compound-protein complex over time and to understand how the binding of this compound might alter the protein's conformational dynamics.
On a larger scale, if the protein target of this compound is part of a larger signaling pathway, its effect can be modeled using mathematical frameworks such as ordinary differential equations (ODEs) or agent-based models. These models can simulate how the inhibition or activation of a single target by this compound might propagate through the network to produce a cellular or physiological response. This allows for the generation of testable hypotheses about the systems-level effects of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities of Yanangin in Preclinical Models
Yangonin, a major kavalactone found in the kava plant (Piper methysticum), has demonstrated a range of pharmacological effects in preclinical studies. wikipedia.orgselleckchem.com Future research is focused on further elucidating and expanding upon these known activities, as well as identifying novel therapeutic applications.
Current preclinical evidence suggests that Yangonin possesses neuroprotective, antifungal, and antimicrobial properties. wikipedia.org It has been shown to activate the Nrf2 pathway in neurons and astroglia, offering protection against amyloid-β-induced neurotoxicity. wikipedia.org Additionally, it exhibits antimicrobial activity against various fungal species, including Fusarium, Trichoderma, and Colletotrichum. wikipedia.org
Recent studies have also highlighted its potential as an analgesic and anti-inflammatory agent. Yangonin significantly reduces nociception and inflammatory hyperalgesia in rat models, with its effects being mediated through spinal CB1 receptors. wikipedia.org It is also the most potent COX-II inhibitor among the six major kavalactones. wikipedia.org Furthermore, emerging research indicates a potential role for Yangonin in oncology, specifically in bladder cancer, where it has been shown to induce autophagy and sensitize cancer cells to other therapeutic agents. nih.govnih.govresearchgate.net
Future preclinical investigations will likely focus on:
Expanding the scope of neuroprotective studies to include models of other neurodegenerative diseases.
Investigating the broad-spectrum antimicrobial potential of Yangonin against a wider range of pathogens.
Delving deeper into the mechanisms of its anti-inflammatory and analgesic effects.
Conducting further studies to evaluate its efficacy and mechanism of action in various cancer models. nih.gov
Development of Next-Generation this compound Analogs with Enhanced Specificity
To improve upon the therapeutic potential of Yangonin, researchers are actively engaged in the synthesis and evaluation of novel analogs. The goal is to develop next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on synthetic kavalactone analogs has demonstrated that modifications to the pendant aryl ring can significantly impact biological activity. researchgate.netmonash.edunih.gov Specifically, the addition of certain substituents at the 4-position has led to analogs with greater anthelmintic activity compared to the parent compound, Yangonin. researchgate.netmonash.edunih.gov One study revealed that analogs with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions exhibited significantly lower IC50 values against Haemonchus contortus larvae than Yangonin. researchgate.netmonash.edunih.gov
Future directions in this area include:
Systematic modification of the kavalactone scaffold to explore a wider chemical space and identify key structural features for desired biological activities.
Synthesis of analogs with improved selectivity for specific molecular targets, such as the CB1 receptor, to minimize off-target effects. nih.gov
Development of analogs with optimized drug-like properties , including enhanced solubility and metabolic stability.
A preliminary SAR analysis of five natural kavalactones and nine synthetic analogs investigated their binding affinity for cannabinoid receptors and their ability to inhibit enzymes of the endocannabinoid system. nih.gov Among the tested compounds, only Yangonin showed significant affinity for the CB₁ receptor. nih.gov This highlights the potential for designing novel CB₁ receptor ligands based on the Yangonin scaffold.
Integration of Omics Technologies in this compound Mechanistic Studies
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to unravel the complex mechanisms of action of natural products like Yangonin. nih.govnih.gov These approaches provide a global view of the molecular changes induced by a compound, offering insights beyond single-target interactions.
In the context of kavalactone research, a multi-omics-guided approach has already been instrumental in elucidating the biosynthetic pathway. biorxiv.orgbiorxiv.org By combining transcriptomic data from kava leaf and root tissues with metabolomic profiling, researchers have identified key enzymes involved in kavalactone biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.net
Metabolomic studies of the kava plant have identified and quantified various kavalactones, including Yangonin, and other related compounds in different parts of the plant. nih.gov This information is crucial for understanding the natural diversity of these compounds and for quality control of kava-based products. mdpi.com
Future applications of omics technologies in Yangonin research will likely involve:
Transcriptomic and proteomic analyses of cells or tissues treated with Yangonin to identify differentially expressed genes and proteins, thereby revealing affected signaling pathways.
Metabolomic profiling to understand how Yangonin alters cellular metabolism and to identify potential biomarkers of its activity.
Integrated pan-omics approaches that combine data from multiple omics platforms to construct comprehensive models of Yangonin's mechanism of action. nih.gov
These studies will be critical for a deeper understanding of Yangonin's therapeutic effects and for identifying potential new applications.
Advancements in Biosynthetic Pathway Engineering for Sustainable Production
The elucidation of the biosynthetic pathway of kavalactones, including Yangonin, has opened up new avenues for their sustainable production through metabolic engineering. biorxiv.orgbiorxiv.orgnih.gov The reliance on plant extraction can be limited by geographical constraints, slow growth, and variability in compound content. Biosynthetic production in microbial or plant hosts offers a promising alternative.
Researchers have successfully identified and characterized the key enzymes involved in the kavalactone biosynthetic pathway, including styrylpyrone synthases (SPS) that are evolutionarily derived from chalcone synthases (CHS). biorxiv.orgbiorxiv.orgresearchgate.net These enzymes catalyze the formation of the core styrylpyrone scaffold of kavalactones. biorxiv.orgbiorxiv.org Subsequent tailoring enzymes, such as O-methyltransferases (OMTs) and oxidoreductases, are responsible for the structural diversity of kavalactones. biorxiv.orgbiorxiv.org
The feasibility of heterologous production of kavalactones has been demonstrated in various hosts, including bacteria (E. coli) and yeast (Saccharomyces cerevisiae). biorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov By introducing the necessary biosynthetic genes, engineered microbes can be used as cell factories for the production of specific kavalactones. For instance, an artificial biosynthetic pathway for the production of 11-methoxy-bisnoryangonin, a styrylpyrone compound, has been engineered in E. coli. frontiersin.org More recently, the de novo biosynthesis of Yangonin has been achieved in S. cerevisiae. nih.gov
Future research in this area will focus on:
Optimizing heterologous expression systems to improve the yield and purity of Yangonin and other kavalactones.
Engineering novel biosynthetic pathways to produce new-to-nature kavalactone analogs with enhanced therapeutic properties.
Developing sustainable and scalable bioprocesses for the industrial production of these valuable compounds.
Computational Tools for Accelerated this compound Research and Design
Computational approaches, including in silico analysis and molecular docking, are playing an increasingly important role in accelerating drug discovery and development. nih.govmdpi.com These tools can be used to predict the biological activities of compounds, elucidate their mechanisms of action, and guide the design of novel analogs.
In the context of Yangonin research, computational studies can be applied to:
Predict the binding of Yangonin and its analogs to various protein targets, helping to identify potential mechanisms of action and off-target effects.
Perform virtual screening of compound libraries to identify new molecules with similar structural features to Yangonin that may possess desirable biological activities.
Guide the design of next-generation Yangonin analogs with improved binding affinity and selectivity for specific targets. mdpi.com
For example, molecular docking studies could be used to explore the interaction of Yangonin with the CB1 receptor in more detail, providing insights for the design of more potent and selective cannabinoid receptor modulators. nih.gov Similarly, in silico methods can be used to predict the metabolic fate of Yangonin and its analogs, helping to identify potential metabolites and guide further experimental studies. mdpi.com The integration of computational tools with experimental approaches will be crucial for accelerating the translation of Yangonin research from the laboratory to the clinic.
Q & A
Q. How to ensure reproducibility in this compound’s ecological impact studies?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna) and exposure protocols (OECD guidelines). Use positive controls (e.g., glyphosate) and negative controls (solvent-only). Publish raw data and analysis scripts in repositories like Zenodo for transparency .
Ethical and Methodological Frameworks
Q. What frameworks guide ethical sourcing of this compound-containing plant species?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
